An In-depth Technical Guide to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde
An In-depth Technical Guide to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifecta of Structural Advantage in Medicinal Chemistry
The strategic incorporation of fluorine and conformationally restricted scaffolds are cornerstone tactics in modern drug discovery.[1][2] 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde emerges as a compound of significant interest, embodying a trifecta of desirable characteristics for the medicinal chemist: a reactive aldehyde handle for diverse chemical transformations, a rigid cyclobutane core to enforce specific pharmacophoric geometries, and the unique physicochemical modulations offered by a fluorine atom and a phenyl group.[3][4] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and analytical characterization, grounded in both established principles and predictive methodologies.
The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The phenyl group introduces potential for aromatic interactions and further metabolic pathways, while the cyclobutane ring offers a three-dimensional scaffold that deviates from the often-explored flat aromatic systems.[3] The aldehyde functionality serves as a versatile precursor for a myriad of derivatives, including amines, alcohols, and extended carbon chains.[3]
Molecular Structure and Physicochemical Properties
The structure of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, with CAS number 1784847-03-5, presents the possibility of cis and trans diastereomers, arising from the relative orientation of the fluorine/phenyl and carbaldehyde substituents on the cyclobutane ring. This stereochemical relationship is a critical determinant of the molecule's overall shape and, consequently, its biological activity and physicochemical properties.[5]
Predicted Physicochemical Data
In the absence of extensive experimental data for this specific molecule, a combination of data from analogous compounds and computational prediction tools provides a robust estimation of its key physicochemical properties. These predictions are invaluable for initial assessment and experimental design.
| Property | Predicted Value | Notes and Rationale |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | |
| CAS Number | 1784847-03-5 | [6] |
| XLogP3-AA | 2.1 | The presence of the phenyl group significantly increases lipophilicity compared to the non-phenylated analog. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Consistent with the presence of an aldehyde functional group. |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen acts as a hydrogen bond acceptor. |
| Rotatable Bond Count | 2 | The bonds connecting the phenyl and carbaldehyde groups to the cyclobutane ring are rotatable. |
Data generated using computational prediction tools and extrapolated from related compounds.
Synthesis and Reactivity
The most logical and established synthetic route to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is the oxidation of its corresponding primary alcohol, (3-fluoro-3-phenylcyclobutyl)methanol.[7] The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation to the carboxylic acid.
Synthetic Workflow
Caption: General synthetic workflow for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.
Experimental Protocol: Oxidation of (3-fluoro-3-phenylcyclobutyl)methanol
This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a commonly used mild oxidizing agent.
-
Reaction Setup: To a stirred solution of (3-fluoro-3-phenylcyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts. Wash the celite pad thoroughly with additional DCM.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as the presence of water can lead to the formation of gem-diols and other side products.
-
Inert Atmosphere: An inert atmosphere prevents the potential for oxidation of the aldehyde product by atmospheric oxygen.
-
Mild Oxidizing Agent: PCC is chosen for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Other suitable reagents include Dess-Martin periodinane (DMP) or a Swern oxidation, each with their own advantages and work-up procedures.[8][9]
Chemical Reactivity
The electron-withdrawing inductive effect of the fluorine atom, transmitted through the cyclobutane ring, increases the electrophilicity of the carbonyl carbon.[7] This enhanced reactivity makes the aldehyde susceptible to a variety of nucleophilic addition reactions, which are central to its utility as a synthetic building block.[3]
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted chemical shifts provide a guide for spectral interpretation.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment and Rationale |
| ¹H | ~9.8 | s | - | Aldehydic proton (CHO). Deshielded due to the electronegativity of the oxygen atom.[10] |
| ~7.3-7.5 | m | - | Aromatic protons (C₆H₅). | |
| ~2.5-3.5 | m | - | Cyclobutane ring protons. The exact shifts and multiplicities will be complex due to diastereotopicity and coupling to fluorine. | |
| ¹³C | ~200 | d | ~2-5 Hz (²JCF) | Carbonyl carbon (C=O). The small doublet arises from two-bond coupling to fluorine. |
| ~125-140 | m | - | Aromatic carbons. | |
| ~90 | d | ~200-250 Hz (¹JCF) | Carbon bearing the fluorine (C-F). The large doublet is due to one-bond coupling.[11] | |
| ~30-50 | m | - | Other cyclobutane ring carbons. | |
| ¹⁹F | ~-180 to -210 | m | - | Fluorine atom. The multiplicity will depend on the coupling to the adjacent protons. The chemical shift is influenced by the phenyl group and the aldehyde functionality.[1][12][13][14] |
Predicted data generated using NMR prediction software and trends from analogous compounds.[15][16][17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Vibration |
| ~3050-3020 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) |
| ~1720 | Aldehyde C=O stretch (strong) |
| ~1600, ~1490 | Aromatic C=C stretch |
| ~1150-1050 | C-F stretch (strong) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 178.20. Characteristic fragmentation patterns for cyclobutane derivatives often involve ring opening, while aldehydes can undergo McLafferty rearrangement if a gamma-hydrogen is available. The presence of the phenyl group will also lead to characteristic aromatic fragment ions.[19]
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in the aldehyde itself, direct analysis by HPLC with UV detection can be challenging. Pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a chromophoric tag, enabling sensitive detection and quantification.
HPLC Method Workflow:
Caption: Workflow for HPLC analysis with pre-column derivatization.
Safety and Handling
While specific toxicity data for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. As with many organic fluorinated compounds, thermal decomposition can release hazardous substances such as hydrogen fluoride. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
3-Fluoro-3-phenylcyclobutane-1-carbaldehyde stands as a promising and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, a conformationally rigid cyclobutane core, and the modulating effects of fluorine and phenyl substituents provides a rich platform for chemical exploration. The predictive data and general experimental protocols outlined in this guide offer a solid foundation for researchers to incorporate this valuable scaffold into their synthetic programs. As with any novel compound, the predicted properties should be validated through rigorous experimental characterization.
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